molecular formula C10H16O2 B12929669 Ethyl bicyclo[2.2.1]heptane-2-carboxylate CAS No. 61242-71-5

Ethyl bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12929669
CAS No.: 61242-71-5
M. Wt: 168.23 g/mol
InChI Key: CIHQTYMOCREEQU-UHFFFAOYSA-N
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Description

Ethyl bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic ester with the molecular formula C10H14O2. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane framework. It is commonly used in the synthesis of various organic compounds and has applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl bicyclo[2.2.1]heptane-2-carboxylate can be synthesized through several methods. One common approach involves the [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Ethyl bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ester functional group and the strained bicyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include electrophilic reagents, oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA), and reducing agents. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols or other reduced derivatives .

Scientific Research Applications

Ethyl bicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive compounds. Additionally, it is used in the fragrance industry due to its unique organoleptic properties .

Mechanism of Action

The mechanism of action of ethyl bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and ester functional group allow it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Ethyl bicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as bicyclo[2.2.1]heptane-2-ethyl, bicyclo[2.2.1]heptane-2-methyl, and bicyclo[2.2.1]heptane-2,2-dimethyl-3-methylene. These compounds share the bicyclic framework but differ in their substituents, leading to variations in their chemical properties and applications . The unique ester functional group in this compound distinguishes it from these similar compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

ethyl bicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHQTYMOCREEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976751
Record name Ethyl bicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61242-71-5
Record name Ethyl bicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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